Cas no 2227799-94-0 (rac-(1R,2S)-2-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclopropan-1-amine)

Technical Introduction: rac-(1R,2S)-2-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclopropan-1-amine is a chiral cyclopropylamine derivative featuring a fused benzoxazine moiety. This compound exhibits structural rigidity due to the cyclopropane ring, which can enhance binding selectivity in medicinal chemistry applications. The presence of the 4-methyl-3,4-dihydro-2H-1,4-benzoxazine group contributes to its potential as a pharmacophore, particularly in CNS-targeted drug discovery. The rac-(1R,2S) stereochemistry allows for exploration of enantioselective interactions, making it valuable for asymmetric synthesis and biological studies. Its well-defined scaffold offers versatility in derivatization, supporting research in neurotransmitter modulation or enzyme inhibition. High purity and stability under standard conditions further underscore its utility in advanced synthetic and pharmacological investigations.
rac-(1R,2S)-2-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclopropan-1-amine structure
2227799-94-0 structure
Product Name:rac-(1R,2S)-2-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclopropan-1-amine
CAS No:2227799-94-0
MF:C12H16N2O
MW:204.268242835999
CID:6341213
PubChem ID:165646497
Update Time:2025-05-25

rac-(1R,2S)-2-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2S)-2-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclopropan-1-amine
    • 2227799-94-0
    • EN300-1772635
    • Inchi: 1S/C12H16N2O/c1-14-4-5-15-12-3-2-8(6-11(12)14)9-7-10(9)13/h2-3,6,9-10H,4-5,7,13H2,1H3/t9-,10+/m0/s1
    • InChI Key: VQMXUJPGAFXCTM-VHSXEESVSA-N
    • SMILES: O1CCN(C)C2C1=CC=C(C=2)[C@@H]1C[C@H]1N

Computed Properties

  • Exact Mass: 204.126263138g/mol
  • Monoisotopic Mass: 204.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 38.5Ų

rac-(1R,2S)-2-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclopropan-1-amine Pricemore >>

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Additional information on rac-(1R,2S)-2-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclopropan-1-amine

Racemic (1R,2S)-2-(4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazin-6-Yl)cyclopropan-1-Amine: A Comprehensive Overview

The compound with CAS No. 2227799-94-0, known as rac-(1R,2S)-2-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclopropan-1-amine, is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. Recent studies have highlighted its role in various biological systems, making it a subject of interest for researchers in drug discovery and development.

The molecular structure of this compound is characterized by a cyclopropane ring fused with a benzoxazine moiety. The benzoxazine group, which is a bicyclic structure consisting of a benzene ring fused to an oxazine ring, contributes to the compound's stability and bioavailability. The presence of the cyclopropane ring introduces additional strain and reactivity, which can be exploited for designing bioactive molecules. The stereochemistry at the (1R,2S) configuration plays a crucial role in determining the compound's pharmacokinetic properties and its interaction with biological targets.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed various strategies, including asymmetric catalysis and stereoselective synthesis, to construct the chiral centers in this molecule. These methods not only enhance the yield but also ensure high enantiomeric purity, which is essential for studying the compound's biological activity. The ability to synthesize this compound in large quantities has paved the way for its evaluation in preclinical models.

In terms of pharmacology, this compound has shown potential as a modulator of G-protein coupled receptors (GPCRs). GPCRs are critical targets for drug development due to their involvement in numerous physiological processes. Studies have demonstrated that this compound exhibits selective binding to specific GPCRs, leading to modulation of cellular signaling pathways. This selectivity suggests that it could serve as a lead compound for developing therapeutics targeting diseases such as neurodegenerative disorders and inflammatory conditions.

The bioavailability and pharmacokinetics of rac-(1R,2S)-2-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclopropan-1-amine have been extensively studied. Preclinical data indicate that the compound demonstrates favorable absorption and distribution profiles, which are essential for its effectiveness as a drug candidate. Furthermore, its metabolic stability has been evaluated using in vitro assays, revealing that it undergoes minimal hepatic metabolism. These findings underscore its potential as a orally bioavailable drug.

Recent research has also explored the safety profile of this compound. Toxicological studies in animal models have shown that it exhibits low toxicity at therapeutic doses. This safety profile is advantageous for advancing into clinical trials. Additionally, computational modeling techniques have been employed to predict its potential off-target effects and toxicity risks. These studies provide valuable insights into optimizing the compound's safety profile before human testing.

In conclusion, rac-(1R,2S)-2-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yli)cyclopropane amine represents a promising candidate in the field of drug discovery. Its unique structural features, combined with favorable pharmacological properties and safety profile, make it an attractive target for further research and development. As ongoing studies continue to unravel its full potential, this compound holds the promise of contributing significantly to the advancement of therapeutic agents.

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